REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1[O:7][N:6]=[C:5]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])[CH:4]=1.[C:13](OC(=O)C)(=[O:15])[CH3:14]>N1C=CC=CC=1>[C:13]([NH:1][CH2:2][C:3]1[O:7][N:6]=[C:5]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])[CH:4]=1)(=[O:15])[CH3:14]
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Name
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|
Quantity
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7 g
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Type
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reactant
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Smiles
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NCC1=CC(=NO1)CCC(=O)O
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Name
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|
Quantity
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70 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
|
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Quantity
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140 mL
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After completion of the reaction (TLC checking)
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Type
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CONCENTRATION
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Details
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the mixture is concentrated in vacuo
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Type
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CUSTOM
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Details
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the product is crystallized from acetone
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Name
|
|
Type
|
|
Smiles
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C(C)(=O)NCC1=CC(=NO1)CCC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |